

cross-validation of Avrainvillamide's antiproliferative effects across different AML cell lines

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Avrainvillamide's Antiproliferative Efficacy in Acute Myeloid Leukemia: A Comparative Analysis

A comprehensive evaluation of the natural product **Avrainvillamide** reveals potent antiproliferative activity against a spectrum of Acute Myeloid Leukemia (AML) cell lines, with notable efficacy in subsets characterized by specific genetic mutations. This guide provides a comparative analysis of **Avrainvillamide**'s performance against standard-of-care chemotherapeutic agents, supported by experimental data and detailed protocols for key assays.

Avrainvillamide, a naturally occurring alkaloid, has demonstrated significant promise as a potential therapeutic agent for AML. Its mechanism of action involves the direct binding to nucleophosmin (NPM1) and exportin-1 (CRM1), crucial proteins in cellular transport and regulation.[1] This interaction is particularly relevant in AML subtypes with NPM1 mutations, where Avrainvillamide can restore the proper nuclear localization of the mutated NPM1 protein (NPMc+), leading to cell growth inhibition.[1][2][3][4] Furthermore, treatment with Avrainvillamide has been shown to induce the degradation of both NPMc+ and CRM1 and to downregulate the FLT3 protein, a key player in AML pathogenesis.[2][3][5] Studies have also indicated that Avrainvillamide can lead to an increase in the tumor suppressor protein p53.





Comparative Antiproliferative Activity

The antiproliferative effects of **Avrainvillamide** have been quantified across various AML cell lines, with sensitivity correlating with the presence of NPM1 and FLT3-ITD mutations, as well as wild-type p53 status.[2][3][5] The following tables summarize the available IC50 and GI50 values for **Avrainvillamide** and provide a comparison with the standard AML therapeutic agents, cytarabine and daunorubicin. It is important to note that the data for **Avrainvillamide** and the comparator drugs have been compiled from separate studies; therefore, direct comparisons should be made with caution.

Cell Line	NPM1 Status	FLT3 Status	p53 Status	Avrainvillamid e GI50 (μΜ, 72h)
OCI-AML2	Wild-Type	Not Reported	Not Reported	0.35 ± 0.09[1][6] [7]
OCI-AML3	Mutant	Not Reported	Wild-Type	0.52 ± 0.15[1][6] [7]

Cell Line	NPM1 Status	FLT3 Status	p53 Status	Avrainvillamid e IC50 (nM, 24h)
NB4	Wild-Type	Wild-Type	Mutant	>1100[5][8][9]
HL-60	Wild-Type	Wild-Type	Null	>1100[5][8][9]
MV4-11	Wild-Type	ITD	Wild-Type	116[5][8][9]
OCI-AML3	Mutant	Wild-Type	Wild-Type	230[5][8][9]
Molm-13	Wild-Type	ITD	Wild-Type	78[5][8][9]

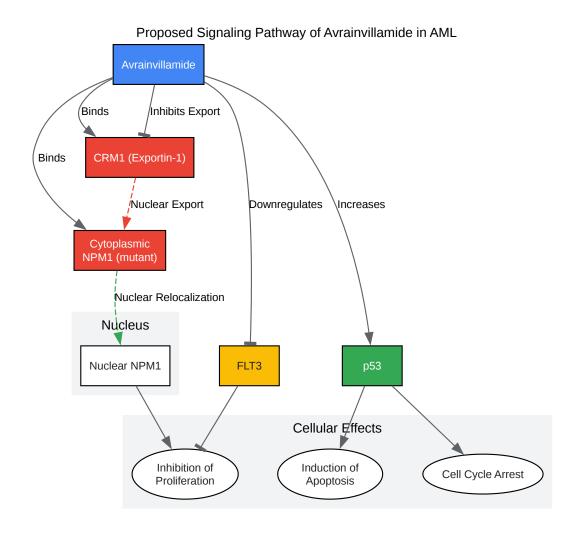


Cell Line	Cytarabine IC50 (μM, 72h)	Daunorubicin IC50 (μM, 72h)
HL-60	0.046[10]	0.015[10]
NB4	0.024[10]	0.012[10]
MOLM13	0.013[10]	0.005[10]
MV4-11	0.935[11]	Not Reported

Signaling Pathways and Experimental Workflow

The antitumor activity of **Avrainvillamide** is rooted in its ability to disrupt key cellular processes in AML cells. The diagrams below illustrate the proposed signaling pathway of **Avrainvillamide** and a typical experimental workflow for assessing its antiproliferative effects.

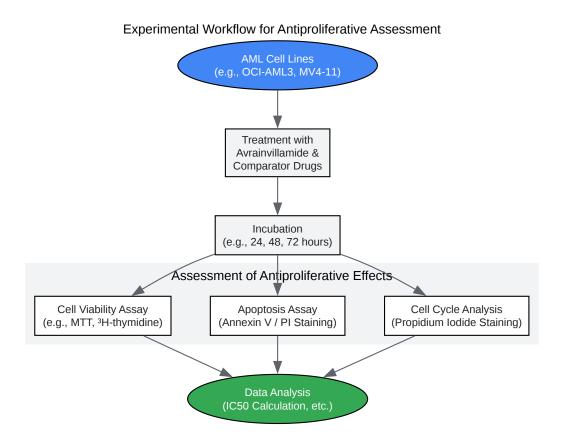




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Proposed Signaling Pathway of Avrainvillamide in AML.





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Experimental Workflow for Antiproliferative Assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further comparative studies.

Cell Viability Assay (MTT Assay)

This protocol is adapted for the assessment of cell viability in suspension AML cell lines.



Materials:

- · AML cell lines
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 μL of complete culture medium.[12]
- Add various concentrations of Avrainvillamide or comparator drugs to the wells. Include a
 vehicle control (e.g., DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well.
- Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[13]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.



Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

- Treated and untreated AML cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- · Flow cytometer

Procedure:

- Harvest 1-5 x 10⁵ cells by centrifugation.[4]
- Wash the cells once with cold PBS.[4]
- Resuspend the cells in 100 μL of 1X Binding Buffer.[4]
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
- Add 400 μL of 1X Binding Buffer to each tube.[4]
- Analyze the cells by flow cytometry within 1 hour.[4]
- Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using PI staining and flow cytometry.

Materials:



- Treated and untreated AML cells
- Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- · Flow cytometer

Procedure:

- Harvest approximately 1 x 10⁶ cells and wash with cold PBS.[14]
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing.[9][14]
- Incubate the cells on ice or at 4°C for at least 30 minutes.[9][14]
- Centrifuge the fixed cells and wash twice with PBS.[9]
- Resuspend the cell pellet in PI staining solution.
- Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1][8]
- Analyze the samples on a flow cytometer.
- Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

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